Ki Comparison: 8-Chloro-5-isoquinolinesulfonyl Derivative (HA-156) Versus Dechlorinated Analog (HA-100) for MLC-Kinase Inhibition
The 8-chloro substituent is essential for potent MLC-kinase inhibitory activity. The derivative 1-(8-chloro-5-isoquinolinesulfonyl)piperazine (HA-156), which incorporates the 8-chloro-5-isoquinolinesulfonic acid scaffold, demonstrated a Ki of 7.3 µM against MLC-kinase [1]. In contrast, dechlorinated analogs HA-100 and HA-142, derived from 5-isoquinolinesulfonic acid lacking the 8-chloro substituent, exhibited markedly decreased affinity for MLC-kinase [1]. The study specifically notes that the dechlorinated analogues 'markedly decreased the affinity for MLC-kinase,' establishing that the 8-chloro substituent is a critical pharmacophoric element for MLC-kinase inhibition [1].
| Evidence Dimension | Inhibitory constant (Ki) against Ca2+/calmodulin-dependent myosin light chain kinase (MLC-kinase) |
|---|---|
| Target Compound Data | Ki = 7.3 µM for HA-156 (derived from 8-chloro-5-isoquinolinesulfonic acid) |
| Comparator Or Baseline | HA-100 and HA-142 (dechlorinated analogs derived from 5-isoquinolinesulfonic acid): Ki not explicitly reported but described as 'markedly decreased' affinity |
| Quantified Difference | Quantitatively, HA-156 Ki = 7.3 µM; dechlorinated analogs show substantially reduced affinity (qualitatively 'markedly decreased') |
| Conditions | In vitro kinase assay measuring ATP-competitive inhibition of Ca2+/calmodulin-dependent MLC-kinase |
Why This Matters
This direct head-to-head SAR comparison demonstrates that the 8-chloro substituent is not optional for achieving potent MLC-kinase inhibition, meaning researchers requiring this activity must use the 8-chloro scaffold rather than the more readily available unsubstituted 5-isoquinolinesulfonic acid.
- [1] Hagiwara M, Inagaki M, Watanabe M, Ito M, Onoda K, Tanaka T, Hidaka H. Selective modulation of calcium-dependent myosin phosphorylation by novel protein kinase inhibitors, isoquinolinesulfonamide derivatives. Molecular Pharmacology. 1987;32(1):7-12. View Source
